molecular formula C10H27N4Na2O16P B13386045 disodium;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;octahydrate

disodium;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;octahydrate

Cat. No.: B13386045
M. Wt: 536.29 g/mol
InChI Key: QKWLBOYKTJDMLH-UHFFFAOYSA-L
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Description

Disodium;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate octahydrate (IUPAC name), commonly referred to as inosine 5'-monophosphate disodium salt octahydrate (IMP disodium octahydrate), is a nucleotide derivative with the molecular formula C₁₀H₁₁N₄Na₂O₈P·8H₂O . It is the octahydrate form of inosinic acid disodium salt, characterized by a hypoxanthine base linked to a ribose sugar and a monophosphate group. The compound has a molecular weight of 527.3 g/mol (hydrated form) and is widely utilized as a flavor enhancer in food additives (e.g., INS 631) and in biochemical research for studying nucleotide metabolism . Its CAS registry number is 20813-76-7 .

Properties

Molecular Formula

C10H27N4Na2O16P

Molecular Weight

536.29 g/mol

IUPAC Name

disodium;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;octahydrate

InChI

InChI=1S/C10H13N4O8P.2Na.8H2O/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;;;;;;;;;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;;8*1H2/q;2*+1;;;;;;;;/p-2

InChI Key

QKWLBOYKTJDMLH-UHFFFAOYSA-L

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.O.O.O.O.O.O.O.O.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Inosinic acid, sodium salt, hydrate (1:2:8) typically involves the phosphorylation of inosine. This process can be carried out using phosphorylating agents such as phosphorus oxychloride in the presence of a suitable base. The reaction is usually conducted under controlled temperature and pH conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of 5’-Inosinic acid, sodium salt, hydrate (1:2:8) often involves fermentation processes using microorganisms that can produce inosine. The inosine is then chemically converted to inosinic acid, which is subsequently neutralized with sodium hydroxide to form the sodium salt. The final product is then crystallized and hydrated to achieve the desired hydrate form .

Chemical Reactions Analysis

Types of Reactions

5’-Inosinic acid, sodium salt, hydrate (1:2:8) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5’-Inosinic acid, sodium salt, hydrate (1:2:8) has a wide range of applications in scientific research:

    Chemistry: It is used as a standard in chromatography and spectroscopy for the analysis of nucleotides.

    Biology: It serves as a substrate in enzymatic reactions and is involved in the synthesis of nucleic acids.

    Medicine: It is used in the study of metabolic pathways and as a potential therapeutic agent in various treatments.

    Industry: It is used as a flavor enhancer in the food industry due to its umami taste

Mechanism of Action

The mechanism of action of 5’-Inosinic acid, sodium salt, hydrate (1:2:8) involves its role as a precursor in the synthesis of nucleotides. It is converted to inosine monophosphate, which is then further metabolized to form adenosine monophosphate and guanosine monophosphate. These nucleotides are essential for DNA and RNA synthesis, as well as for various cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Inosine 5'-Triphosphate Trisodium Salt (ITP)

  • Structure : ITP contains three phosphate groups attached to the ribose moiety, compared to IMP’s single phosphate.
  • IUPAC Name : Trisodium;[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate .
  • Molecular Weight : Higher than IMP due to additional phosphate groups (~586.1 g/mol, anhydrous).
  • Applications: ITP serves as a high-energy phosphate donor in enzymatic reactions, contrasting with IMP’s role in flavor enhancement and signal transduction .
Table 1: IMP vs. ITP
Property IMP Disodium Octahydrate ITP Trisodium Salt
Phosphate Groups 1 3
CAS No. 20813-76-7 35908-31-7
Primary Use Food additive, biochemical studies Biochemical energy transfer
Solubility Highly soluble in water Moderate solubility

Barium Inosinate Hydrate

  • Structure : Barium replaces sodium as the counterion.
  • IUPAC Name : Barium(2+);[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate; hydrate .
  • Applications : Used in specialized biochemical assays where barium’s low solubility is advantageous for precipitation reactions. IMP disodium, in contrast, is preferred for food applications due to sodium’s biocompatibility .

Wyosine (Y)

  • Structure : A tricyclic fluorescent nucleoside with a modified imidazo[1,2-a]purin-9-one base, unlike IMP’s hypoxanthine .
  • IUPAC Name : 3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,6-dimethylimidazo[1,2-a]purin-9-one .
  • Function : Wyosine is exclusive to archaeal and eukaryotic tRNA, enhancing translational fidelity, whereas IMP is a metabolic intermediate .

Adenosine Monophosphate (AMP)

  • Structure : Adenine replaces hypoxanthine in the purine ring.
  • IUPAC Name: [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate .
  • Role : AMP is a precursor to ATP and a signaling molecule, while IMP is a degradation product of AMP and a flavor enhancer .

Modified Thiophosphate Derivatives

  • Example : N-{9-[(2R,4S,5S)-4-hydroxy-5-(sulfanylmethyl)oxolan-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl}-2-methylpropanamide .
  • Key Difference : A thiophosphate group replaces the oxygen in the phosphate moiety, altering enzymatic stability and resistance to phosphatases .
  • Applications : Used in therapeutic oligonucleotides for enhanced nuclease resistance compared to IMP’s natural phosphate .

Functional and Structural Variations

Phosphate Group Modifications

  • IMP derivatives with additional phosphate groups (e.g., ITP) exhibit higher energy transfer capacity but reduced solubility .
  • Thiophosphate modifications enhance metabolic stability but require complex synthetic routes .

Counterion Effects

  • Sodium salts (IMP disodium) are water-soluble and biocompatible, ideal for food and biomedical uses .
  • Barium salts are niche reagents for precipitation-based assays .

Base Modifications

  • Hypoxanthine (IMP) vs. adenine (AMP) alters receptor binding; AMP activates AMPK, while IMP modulates umami taste receptors .
  • Wyosine’s tricyclic base enables fluorescence, a property absent in IMP .

Biological Activity

Disodium;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;octahydrate, commonly referred to as disodium 5'-inosinate (IMP), is a nucleotide derivative with significant biological activity. This compound plays a crucial role in various biochemical processes and has potential applications in pharmacology and nutrition.

  • Molecular Formula : C10H27N4Na2O16P
  • Molecular Weight : 536.29 g/mol
  • IUPAC Name : this compound
  • InChI Key : QKWLBOYKTJDMLH-UHFFFAOYSA-L

Biological Significance

Disodium 5'-inosinate is recognized for its role as a nucleotide analogue, which can influence cellular processes such as DNA and RNA synthesis. Its structural similarity to natural nucleotides allows it to interact with enzymes involved in nucleotide metabolism, impacting cellular signaling pathways.

  • Nucleotide Metabolism : Disodium 5'-inosinate acts as a substrate for various enzymes, including:
    • Inosine Monophosphate Dehydrogenase (IMPDH) : This enzyme catalyzes the conversion of IMP to xanthosine monophosphate (XMP), a critical step in purine biosynthesis.
    • Adenylate Kinase : It can be phosphorylated to ATP, thus participating in energy metabolism.
  • Cellular Signaling : By mimicking natural nucleotides, disodium 5'-inosinate can modulate signaling pathways that are crucial for cell proliferation and differentiation.
  • Flavor Enhancement : In the food industry, disodium inosinate is often used as a flavor enhancer due to its umami taste, which synergizes with other flavor compounds.

Research Findings and Case Studies

Several studies have explored the biological activities of disodium 5'-inosinate:

StudyFindings
Study on Nucleotide Analogues Disodium 5'-inosinate demonstrated significant inhibition of IMPDH activity, suggesting potential therapeutic applications in conditions like cancer where purine metabolism is altered .
Food Industry Applications The use of disodium inosinate in food products has been shown to enhance flavor profiles significantly, making it a popular additive in savory snacks .
Metabolic Pathways Research indicates that disodium 5'-inosinate plays a role in the metabolic pathways leading to the synthesis of nucleotides essential for DNA replication .

Safety and Efficacy

The European Food Safety Authority (EFSA) has evaluated the safety and efficacy of disodium 5'-inosinate as a feed additive, concluding that it is safe for use and effective in enhancing feed palatability .

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